N',N'-dimethylisobutyrohydrazide

Description

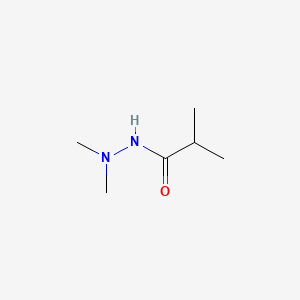

N',N'-Dimethylisobutyrohydrazide is a hydrazide derivative characterized by a dimethyl substitution on the terminal nitrogen atoms (N') of the hydrazine backbone and an isobutyryl (2-methylpropanoyl) acyl group. Its structure can be represented as (CH₃)₂NNHCOCH(CH₃)₂. The compound belongs to a class of hydrazides, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N',N',2-trimethylpropanehydrazide |

InChI |

InChI=1S/C6H14N2O/c1-5(2)6(9)7-8(3)4/h5H,1-4H3,(H,7,9) |

InChI Key |

ZWHBPXYBWWPXGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Hydrazide Derivatives

Structural and Functional Group Variations

N'-Methyl-N'-phenylacetohydrazide (C₉H₁₂N₂O)

- Structure : Features a phenyl group on one N' and a methyl group on the other, with an acetyl (CH₃CO) acyl group.

- Electronic Effects: The electron-withdrawing acetyl group may decrease nucleophilicity at the hydrazide nitrogen compared to the electron-donating isobutyryl group .

N'-((2-Hydroxynaphthalen-1-yl)methylene)isobutyrohydrazide

- Structure : Contains a hydroxynaphthylidene substituent and an isobutyroyl group.

- Key Differences: Conformational Rigidity: The planar naphthylidene group imposes rigidity, as evidenced by bond angles (e.g., C(11)–N(1)–N(2) = 114.6°) and torsional parameters (N(1)–N(2)–C(12)–O(1) = ~179°), which differ from flexible aliphatic dimethyl groups . Hydrogen Bonding: The hydroxyl group enables intermolecular hydrogen bonding, enhancing crystallinity compared to the non-polar dimethyl groups in the target compound .

3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide (C₁₄H₁₀N₄O₅)

- Structure : Features nitro-substituted benzylidene and benzohydrazide groups.

- Key Differences: Electron-Deficient Character: Nitro groups reduce electron density on the hydrazide core, increasing susceptibility to nucleophilic attack compared to the electron-rich dimethylisobutyrohydrazide .

Physicochemical Properties

- Lipophilicity : The branched isobutyryl group in the target compound enhances lipophilicity compared to linear acyl derivatives, improving membrane permeability .

- Solubility : Dimethyl substitution reduces hydrogen-bonding capacity, decreasing water solubility relative to hydroxynaphthylidene analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.